molecular formula C9H10O4 B057728 (R)-2-(4-Hydroxyphenoxy)propanoic acid CAS No. 94050-90-5

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Cat. No.: B057728
CAS No.: 94050-90-5
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-ZCFIWIBFSA-N
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Description

-(R)-2-(4-Hydroxyphenoxy)propanoic acid, more commonly known as R-4-hydroxy-L-proline (R-4-HLP), is a naturally occurring amino acid derivative that has recently gained attention for its potential applications in the field of biochemistry and physiology. R-4-HLP is a non-proteinogenic amino acid that is found in small amounts in certain plants, fungi, and bacteria. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments and research studies.

Scientific Research Applications

  • Biosynthesis Screening and Optimization : R-HPPA can be biosynthesized through selective microbial hydroxylation of R-2-phenoxypropionic acid. Recent research has developed high-throughput screening methods for improved R-HPPA biosynthesis, identifying microbial strains with enhanced biosynthetic capabilities (Zhou et al., 2019). Another study developed a rapid throughput assay for screening R-HPPA producing microbes, significantly advancing the efficiency of identifying potential bacterial or fungal strains for R-HPPA production (Hu et al., 2019).

  • Thermodynamic Studies : The solubility of R-HPPA in various solvents like methanol, ethanol, and methanol-ethanol mixtures has been determined, providing essential data for its dissolution behavior and thermodynamic properties. This information is crucial for its practical application in different industrial processes (Liu et al., 2018).

  • Microbial Strain Screening : A novel 96-well microplate assay method has been proposed for screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-HPPA. This method allows for rapid identification of strains with C-4-specific hydroxylation activity, important for biotechnological applications (Zhou et al., 2020).

  • Synthesis Optimization : Efficient methods for synthesizing R-2-phenoxypropionic acid, a precursor for R-HPPA, have been developed. These methods focus on improving the synthesis process to provide sufficient quantities of the precursor for industrial production of R-HPPA (Zhou et al., 2020).

  • Enzymatic Resolution : The enzymatic resolution of R-HPPA using specific lipase preparations has been explored, highlighting its potential in producing enantiomerically pure compounds, a significant aspect in pharmaceutical and agrochemical industries (Barton et al., 1990).

  • Biocatalysis in Solid State Fermentation : A study investigated the production of R-HPPA using Beauveria bassiana in solid-state fermentation, emphasizing the importance of optimizing cultivation conditions for increased yields, which is vital for cost-effective industrial production (Wang et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound can be used as a ligand to prepare triorganotin (iv) complexes of biological importance

Mode of Action

It’s known that it can be used to prepare Co (II) based chiral coordination polymers having catalytic activity towards aldol reaction . This suggests that it may interact with its targets to facilitate or inhibit specific chemical reactions.

Biochemical Pathways

It’s known that this compound can be analyzed by a reverse phase (rp) hplc method , which suggests that it may be involved in certain biochemical processes. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It’s known that this compound can be analyzed by a reverse phase (rp) hplc method , which is often used in pharmacokinetic studies. This suggests that the compound may have certain pharmacokinetic properties that affect its bioavailability.

Result of Action

It’s known that this compound can be used to prepare co (ii) based chiral coordination polymers having catalytic activity towards aldol reaction . This suggests that it may have certain effects at the molecular and cellular level.

Action Environment

It’s known that this compound can be used to prepare triorganotin (iv) complexes of biological importance , which suggests that it may be sensitive to certain environmental conditions.

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “®-2-(4-Hydroxyphenoxy)propanoic acid”. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

To improve the production of “®-2-(4-Hydroxyphenoxy)propanoic acid”, static cultivation and H2O2 addition were attempted and found to be conducive to the task at hand. This is the first report on HPOPA production under static cultivation and reactive oxygen species (ROS) induction .

Properties

IUPAC Name

(2R)-2-(4-hydroxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHDXGKQHFBNW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240360
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94050-90-5
Record name (2R)-2-(4-Hydroxyphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94050-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenoxy propionic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(4-Hydroxyphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(4-hydroxyphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPHENOXY PROPIONIC ACID
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Synthesis routes and methods

Procedure details

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is hydrolyzed by refluxing ethanol (15 mL) and 2 drops of concentrated hydrochloric acid (36%) for 2 hours. Ethanol is removed under reduced pressure to give 2-(4-hydroxyphenoxy)propanoic acid (0.9 g yield 93%): m.p. 136°-137.5° C., IR (KBr) 3265 (vs), 1707 (vs); 1H NMR (acetone-d6) delta 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (M, 4H).
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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